5-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide
Description
The compound 5-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide (hereafter referred to as the target compound) is a brominated furan-2-carboxamide derivative featuring a substituted piperazine-ethyl backbone. Its molecular formula is C₂₀H₂₅BrN₃O₃, with a molecular weight of 435.34 g/mol. The structure includes a 5-bromo-substituted furan ring linked via a carboxamide group to a piperazine moiety bearing a 4-methoxyphenyl and a 4-methyl group.
Properties
IUPAC Name |
5-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3O3/c1-22-9-11-23(12-10-22)16(14-3-5-15(25-2)6-4-14)13-21-19(24)17-7-8-18(20)26-17/h3-8,16H,9-13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVFHSIYLFIPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(O2)Br)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the brominated furan with an appropriate amine derivative.
Introduction of the Methoxyphenyl and Methylpiperazine Groups: These groups can be attached through nucleophilic substitution reactions, often using suitable protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide is a complex organic compound with a unique structure, including a furan ring, a carboxamide group, and various aromatic and heterocyclic substituents. The molecular formula for this compound is C19H24BrN3O3 . It features a bromine atom, a methoxyphenyl group, and a piperazine moiety, which contribute to its potential biological activity and chemical reactivity.
General Information
- IUPAC Name: this compound
- Molecular Formula: C19H24BrN3O3
- Molecular Weight: 422.323, 422.3
- CAS Number: 898430-56-3
Potential Applications
This compound and its derivatives have potential applications in diverse scientific fields.
Biological Activities
This compound has been studied for its potential biological activities, with compounds of similar structures often exhibiting various effects. Interaction studies are crucial for understanding how it interacts with biological targets and to gain insights into its mechanism of action and therapeutic potential. These studies typically involve:
- Binding Assays: Determining the affinity of the compound for specific protein targets.
- Cell-Based Assays: Evaluating the compound's effects on cellular functions.
- In vivo Studies: Assessing the compound's efficacy and safety in animal models.
Chemical Reactivity and Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques requiring careful optimization of reaction conditions to maximize yield and purity. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities.
Material Science
This compound can be employed:
- As a building block in the synthesis of more complex molecules with desired material properties.
- In the creation of polymers or organic materials with specific functionalities.
Pharmaceutical Research
The compound can be used in pharmaceutical research for:
- Drug Discovery: Acting as a lead compound or intermediate in the synthesis of potential drug candidates.
- Target Validation: Identifying and validating biological targets relevant to disease.
Structural Analogs
Several compounds share structural similarities with this compound.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide | Contains a pyridazine ring | Potentially different biological targets due to pyridazine |
| N-{4,5-dimethyl-3-4-methylpiperidin-1-ylmethyl}thiophen-2-carboxamide | Features a thiophene ring | Different electronic properties due to sulfur presence |
| 5-(2-chloro-4-nitrophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | Contains an oxadiazole group | Enhanced reactivity due to nitro group |
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It could interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular metabolism or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Piperazine Substituents
Compound G500-0406
- Structure: 5-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}furan-2-carboxamide.
- Key Differences: Replaces the 4-methoxyphenyl group in the target compound with a 4-(dimethylamino)phenyl substituent.
- Molecular Formula : C₂₀H₂₇BrN₄O₂.
- Molecular Weight : 435.36 g/mol.
Compound in
- Structure : 5-bromo-N-{2-[1-(4-fluorobenzoyl)piperidin-4-yl]ethyl}furan-2-carboxamide.
- Key Differences : Substitutes the piperazine ring with a fluorobenzoyl-substituted piperidine.
- Significance : The fluorobenzoyl group may enhance metabolic stability due to fluorine’s electronegativity, while the piperidine backbone reduces basicity compared to piperazine .
Analogues with Modified Heterocyclic Cores
Compound 14 ()
- Structure : 5-Iodo-N-(4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)benzofuran-2-carboxamide.
- Key Differences : Replaces the furan ring with a benzofuran core and substitutes bromine with iodine.
- Molecular Weight : 529.35 g/mol.
- Benzofuran’s extended π-system could enhance interactions with hydrophobic binding pockets .
Compound 13c ()
- Structure : (E)-5-bromo-N-(4-((2-(2-(4-nitrophenyl)acetyl)hydrazineylidene)methyl)phenyl)furan-2-carboxamide.
- Key Differences : Incorporates a hydrazone linker and a nitrophenyl group.
- Molecular Formula : C₂₀H₁₆BrN₅O₄.
JNK Inhibitor ()
- Structure : 5-bromo-N-(3-chloro-2-(4-(2-methylallyl)piperazin-1-yl)phenyl)furan-2-carboxamide.
- Key Differences : Features a chloro-substituted phenyl ring and a 2-methylallyl group on the piperazine.
- Significance: The chloro and allyl groups likely enhance selectivity for JNK isoforms, demonstrating how minor substituent changes can redirect biological activity .
MMP-13 Inhibitors ()
- Examples : Compounds 13c, 13d, and 13e.
- Significance: These compounds lack zinc-binding groups but inhibit MMP-13 via non-covalent interactions, suggesting the target compound’s bromofuran core could similarly engage with metalloproteinases .
Comparative Data Table
Biological Activity
5-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H24BrN3O3, with a molecular weight of approximately 422.32 g/mol. The compound features a furan ring, a carboxamide group, and various aromatic and heterocyclic substituents, which contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to electron delocalization |
| Carboxamide Group | Enhances solubility and bioavailability |
| Piperazine Moiety | Provides structural diversity and activity |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens.
Key Findings
- MIC Values : Compounds similar to this compound showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compound exhibited potential in inhibiting biofilm formation, a critical factor in bacterial resistance .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Research indicates that derivatives can induce apoptosis in cancer cells.
Case Studies
- Xia et al. Study : A derivative demonstrated significant cell apoptosis with an IC50 value of 49.85 μM against cancer cell lines .
- Li et al. Study : Another derivative displayed inhibition of Aurora-A kinase with an IC50 of 0.16 ± 0.03 µM, indicating strong anticancer activity .
The mechanism by which this compound exerts its biological effects involves interaction with various biological targets:
- Inhibition of Protein Synthesis : The compound exhibits bactericidal action by disrupting protein synthesis pathways .
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of apoptotic pathways .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide | Contains a pyridazine ring | Different biological targets due to pyridazine |
| N-{4,5-dimethyl-3-4-methylpiperidin-1-ylmethyl}thiophen-2-carboxamide | Features a thiophene ring | Different electronic properties due to sulfur |
| 5-(2-chloro-4-nitrophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | Contains an oxadiazole group | Enhanced reactivity due to nitro group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
